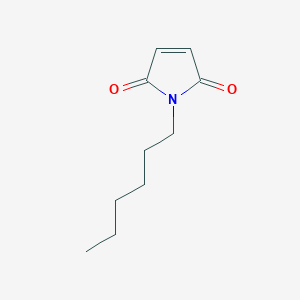
1-ヘキシルピロール-2,5-ジオン
概要
説明
1-Hexylpyrrole-2,5-dione (HPD) is a heterocyclic organic compound with a pyrrole ring and a carbonyl group. It has been identified as a promising molecule for scientific research due to its unique chemical and biological properties. HPD has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and biomedical research.
科学的研究の応用
抗炎症剤
1-ヘキシルピロール-2,5-ジオン誘導体は、抗炎症剤としての可能性について研究されてきました。 研究により、これらの化合物はヒト末梢血単核球培養においてIL-6やTNF-αなどの炎症性サイトカインの産生を阻害できることが示されています 。これは、炎症性疾患の治療における有望な応用を示唆しています。
抗菌活性
これらの誘導体は、黄色ブドウ球菌や大腸菌などの様々な細菌株に対して抗菌活性も示します 。幅広い細菌に対抗する能力により、1-ヘキシルピロール-2,5-ジオンは、新しい抗生物質の開発において貴重な化合物となります。
有機触媒
有機触媒分野では、1-ヘキシルピロール-2,5-ジオンは、医薬品や材料科学において重要なピロールの合成に使用されます 。ピロールの有機触媒合成は、より環境に優しく効率的な方法であり、持続可能な化学慣行に貢献しています。
材料科学
ピロール誘導体は、特に光電子材料の開発において、材料科学において重要です 。その構造的特性は、電子デバイス用の高度な材料を作成するために活用できます。
幹細胞研究
幹細胞研究では、1-ヘキシルピロール-2,5-ジオンベースの低分子は、間葉系幹細胞から機能的な内皮細胞の形成を誘導するために使用されてきました 。この応用は、再生医療と組織工学にとって重要です。
合成化学
1-ヘキシルピロール-2,5-ジオンは、天然物の合成における中間体として役立ちます。 合成化学におけるその役割は、様々な天然化合物に見られる複雑な分子構造の構築に関与するため、極めて重要です 。
作用機序
Target of Action
1-Hexylpyrrole-2,5-dione primarily targets mesenchymal stem cells (MSCs) . These cells have the potential to differentiate into a variety of cell types, including endothelial cells, which play a crucial role in vascular health .
Mode of Action
The compound interacts with MSCs and induces the expression of CD31 , a marker of endothelial cells . This interaction triggers the differentiation of MSCs into functional endothelial cells .
Biochemical Pathways
It is known that the compound influences theendothelial differentiation of MSCs . This process is crucial for the rapid coverage of injured blood vessels, a key step in the healing process .
Result of Action
The primary result of 1-Hexylpyrrole-2,5-dione’s action is the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs) . These MDFECs facilitate rapid endothelialization after vascular injury, thereby inhibiting neointima formation . This can potentially improve the efficacy of MSC-based cell therapy for vascular diseases, such as atherosclerosis and restenosis .
Action Environment
It is known that the compound’s effectiveness in inducing endothelial differentiation can be influenced by various factors, including the physiological state of the mscs and the presence of other signaling molecules .
生化学分析
Biochemical Properties
It is known that pyrrole-2,5-dione derivatives have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These enzymes are involved in several diseases, suggesting that 1-Hexylpyrrole-2,5-dione may interact with these enzymes.
Cellular Effects
1-Hexylpyrrole-2,5-dione has been found to have significant effects on cellular processes. For instance, it has been reported that 1H-pyrrole-2,5-dione-based small molecules can induce the generation of mesenchymal stem cell-derived functional endothelial cells (MDFECs), facilitating rapid endothelialization after vascular injury . This suggests that 1-Hexylpyrrole-2,5-dione may have a role in cellular differentiation and vascular repair.
Molecular Mechanism
Temporal Effects in Laboratory Settings
In laboratory settings, 1-Hexylpyrrole-2,5-dione has been shown to facilitate rapid endothelialization after vascular injury This suggests that the compound may have a temporal effect on cellular function, with its impact becoming apparent shortly after administration
Dosage Effects in Animal Models
The effects of 1-Hexylpyrrole-2,5-dione at different dosages in animal models have not been extensively studied. One study found that a pyrroldione derivative showed good anxiolytic activity at low doses of 1/0.1 mg/kg in the light/dark box and the elevated plus-maze assay
Metabolic Pathways
Given that pyrrole-2,5-dione derivatives have been found to inhibit certain enzymes , it is possible that 1-Hexylpyrrole-2,5-dione may also interact with various enzymes and cofactors in metabolic pathways
特性
IUPAC Name |
1-hexylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-5-8-11-9(12)6-7-10(11)13/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPVUBVZRPURIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65503-45-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30332760 | |
| Record name | 1-hexylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17450-29-2 | |
| Record name | 1-hexylpyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



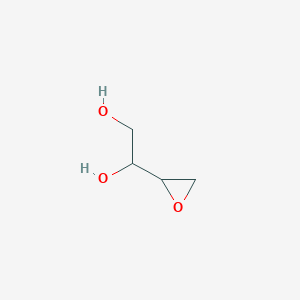

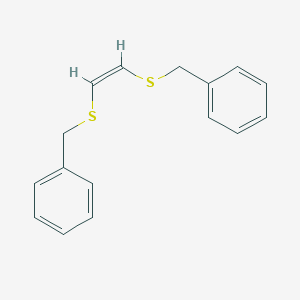
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)

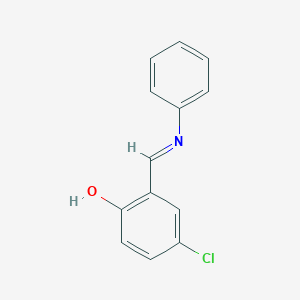
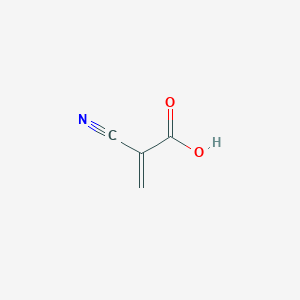
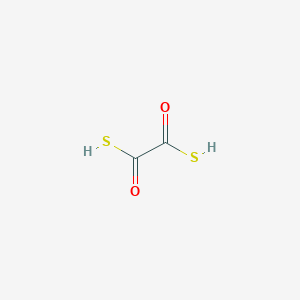

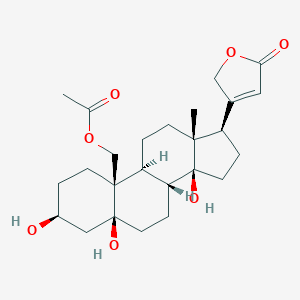
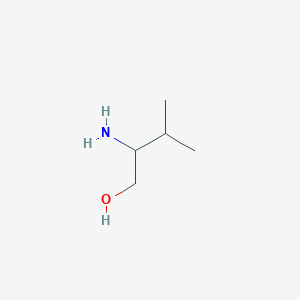
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)